molecular formula C9H9BrO2 B3080297 2-(4-Bromo-3-methylphenoxy)acetaldehyde CAS No. 1082820-79-8

2-(4-Bromo-3-methylphenoxy)acetaldehyde

Cat. No. B3080297
CAS RN: 1082820-79-8
M. Wt: 229.07 g/mol
InChI Key: LQZCZHBWTMZWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-methylphenoxy)acetaldehyde (2-BMA) is an organic compound with a wide range of applications in scientific research. It is a brominated aldehyde, which has been studied extensively for its unique properties and potential applications. 2-BMA has been used in a variety of laboratory experiments, including synthesis and reaction studies, as well as for its potential applications in areas such as drug development and biochemistry. In

Scientific Research Applications

Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives

The research conducted by Fuloria et al. (2014) discusses the synthesis of 2-(4-Bromo-3-methylphenoxy)acetaldehyde derivatives and their evaluation for antibacterial and antifungal activities. These derivatives were characterized based on spectral studies (Fuloria, N., Fuloria, S., & Gupta, R., 2014).

Mechanism of Anaerobic Ether Cleavage

In a study by Speranza et al. (2002), the mechanism of ether cleavage involving compounds like 2-(4-Bromo-3-methylphenoxy)acetaldehyde was explored. The study provides insights into the biodegradation processes of such compounds, particularly in an anaerobic environment (Speranza, G., Mueller, B., Orlandi, M., Morelli, C., Manitto, P., & Schink, B., 2002).

Formation Pathways of Methylbenzaldehyde from Acetaldehyde

Research by Moteki et al. (2017) focuses on the formation of methylbenzaldehyde derivatives from acetaldehyde, which is relevant to understanding the chemical pathways and applications of compounds like 2-(4-Bromo-3-methylphenoxy)acetaldehyde (Moteki, T., Rowley, A., Bregante, D., & Flaherty, D., 2017).

Proline-catalyzed Asymmetric Synthesis from Acetaldehyde

Córdova et al. (2002) conducted a study on the proline-catalyzed direct asymmetric self-aldolization of acetaldehyde, offering insights into novel synthesis methods that could be relevant to derivatives of 2-(4-Bromo-3-methylphenoxy)acetaldehyde (Córdova, A., Notz, W., & Barbas, C., 2002).

Identification of DNA Adducts of Acetaldehyde

Wang et al. (2000) identified several stable acetaldehyde DNA adducts, providing a deeper understanding of the reactions of acetaldehyde derivatives with DNA. This research could be relevant for understanding the biological interactions of compounds like 2-(4-Bromo-3-methylphenoxy)acetaldehyde (Wang, M., McIntee, E., Cheng, G., Shi, Y., Villalta, P., & Hecht, S., 2000).

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZCZHBWTMZWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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